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Compound of Interest

Compound Name: Sudan Red 7B-D5

Cat. No.: B15558905

This technical guide provides an in-depth overview of the available spectroscopic data for the
deuterated dye, Sudan Red 7B-D5. It is intended for researchers, scientists, and professionals
in drug development and food safety who utilize isotopic labeling for quantitative analysis. This
document compiles the known mass spectrometry data, outlines relevant experimental
protocols, and presents a logical workflow for its application as an internal standard.

Introduction to Sudan Red 7B-D5

Sudan Red 7B-D5 is the deuterated form of Sudan Red 7B, a fat-soluble diazo dye. The "D5"
designation indicates that five hydrogen atoms in the molecule have been replaced by
deuterium. Its primary application in a scientific context is as an internal standard for the
guantitative analysis of Sudan Red 7B and other related illegal dyes in various matrices,
particularly in food products, by liquid chromatography-mass spectrometry (LC-MS/MS). The
use of a deuterated internal standard is crucial for correcting variations in sample preparation
and instrument response, thereby enhancing the accuracy and precision of the analytical
method.

Chemical Structure:

While the exact positions of the five deuterium atoms on Sudan Red 7B-D5 are not
consistently published in publicly available literature, they are typically located on one of the
phenyl rings to be chemically stable and not exchangeable.

e Chemical Formula: C24H16DsNs
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» Molecular Weight: 384.49 g/mol [1]

Spectroscopic Data

Detailed, publicly available NMR and MS spectra for Sudan Red 7B-D5 are scarce. The data
presented here is a combination of information available for the deuterated compound and its
non-deuterated counterpart, Sudan Red 7B, which serves as a close reference. Certificates of
Analysis from commercial suppliers are the most likely source for specific lot-to-lot
spectroscopic data.

Mass spectrometry is the primary analytical technique for the application of Sudan Red 7B-D5.
The key advantage of using the D5 variant is its mass shift compared to the native Sudan Red
7B, allowing for clear differentiation in a mass spectrometer.

Table 1: Mass Spectrometry Data for Sudan Red 7B and Sudan Red 7B-D5

Parameter Sudan Red 7B Sudan Red 7B-D5 Reference
Molecular Formula C24H21Ns C24H16DsNs [2][3]
Molecular Weight 379.46 g/mol 384.49 g/mol [1]
Monoisotopic Mass 379.1797 u 384.2111 u Calculated
Observed m/z (GC- 183 (Top Peak), 197,

Not Publicly Available [2]
MS) 182

Note: The fragmentation pattern of Sudan Red 7B-D5 in MS/MS is expected to be similar to
that of Sudan Red 7B, with a corresponding mass shift in the fragment ions containing the
deuterated phenyl ring.

Specific *H and 3C NMR data for Sudan Red 7B-D5 are not publicly available. The H NMR
spectrum of Sudan Red 7B-D5 is expected to be similar to that of the non-deuterated
compound, with the significant difference being the absence of signals corresponding to the
five deuterated protons. The positions of the remaining proton signals may show minor shifts
due to isotopic effects.
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For reference, a general protocol for acquiring NMR data is provided in the experimental
protocols section.

Experimental Protocols

The following protocols are generalized from methods used for the analysis of Sudan dyes in
food matrices, where Sudan Red 7B-D5 would be employed as an internal standard.

This protocol outlines a typical extraction of Sudan dyes from a solid food matrix (e.g., spices).
e Homogenization: Homogenize a representative portion of the sample.

» Weighing: Accurately weigh approximately 1-2 grams of the homogenized sample into a
centrifuge tube.

 Internal Standard Spiking: Add a known volume of a standard solution of Sudan Red 7B-D5
in a suitable solvent (e.g., acetonitrile) to the sample.

o Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate).

» Vortexing/Shaking: Vortex or shake the mixture vigorously for 10-15 minutes to ensure
thorough extraction.

o Centrifugation: Centrifuge the sample at high speed (e.g., 8,000-10,000 rpm) for 5-10
minutes to separate the solid matrix from the solvent.

« Filtration: Filter the supernatant through a 0.22 pum syringe filter into a clean vial for LC-
MS/MS analysis.[4]

This is a general method and should be optimized for the specific instrument and analytes of
interest.

e LC System: UPLC or HPLC system
e Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 um)

o Mobile Phase A: Water with 0.1% formic acid
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o Mobile Phase B: Acetonitrile with 0.1% formic acid

o Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
up to a high percentage of mobile phase B to elute the analytes, followed by a re-
equilibration step.

¢ Flow Rate: 0.2-0.4 mL/min

e Injection Volume: 5-10 puL

e MS System: Triple quadrupole mass spectrometer

« lonization Source: Electrospray lonization (ESI), positive ion mode

Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Sudan Red 7B (Hypothetical for D5)

Compound Precursor lon (m/z) Productlon 1 (m/z) Productlon 2 (m/z)
Sudan Red 7B 380.2 183.1 115.1
Sudan Red 7B-D5 385.2 188.1 (hypothetical) 120.1 (hypothetical)

Note: The precursor and product ions for Sudan Red 7B-D5 would need to be determined
experimentally but are predicted to be shifted by +5 Da if the deuterium is on the fragmented
phenyl ring.

This is a general protocol for obtaining NMR spectra of a compound like Sudan Red 7B-D5.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCIs, Acetone-ds) in an NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Alarger number of scans will be required due to the lower natural abundance of 13C.
o Reference the spectrum to the deuterated solvent peak.

Visualizations

The following diagram illustrates a typical workflow for the analysis of Sudan dyes in a food
sample using an internal standard like Sudan Red 7B-D5.
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Caption: A generalized workflow for the quantitative analysis of Sudan dyes.

This diagram shows the principle of using a deuterated internal standard for quantification.
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Caption: The role of an internal standard in quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Sudan Red 7B-D5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558905#spectroscopic-data-for-sudan-red-7b-d5-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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